• Homatropine Bromide
    • Cat. No.:
    • B195974
    • CAS No.:
    • Molecular Formula:
    • C16H22BrNO3
    • Molecular Weight:
    • 356.25 g/mol
    Description
    Homatropine is an anticholinergic agent. It reduces acetylcholine-induced contractions of isolated goat detrusor muscle strips when used at a concentration of 5 µM. Homatropine (1 µM) inhibits acetylcholine- or ...
  • (E/Z)-VU0029767
    • Cat. No.:
    • B611726
    • CAS No.:
    • 326001-01-8
    • Molecular Formula:
    • C21H21N3O3
    • Molecular Weight:
    • 363.4 g/mol
    Description
    VU0029767 is a useful building block in the synthesis of various pharmaceuticals.
    VU0029767 is a selective, novel M1 positive allosteric modulator. M1 is a member of the muscarinic acetylcholine family of GPC...
  • VU 0238429
    • Cat. No.:
    • B611727
    • CAS No.:
    • 1160247-92-6
    • Molecular Formula:
    • C17H12F3NO4
    • Molecular Weight:
    • 351.28 g/mol
    Description
    VU0238429 is a selective positive allosteric modulator of M5 receptors (EC50 values are 1.16, >30 and >30 μM at M5, M1 and M3 receptors respectively). VU0238429 displays no activity at M2 and M4 receptors....
  • VU0453595
    • Cat. No.:
    • B611752
    • CAS No.:
    • Molecular Formula:
    • C18H15FN4O
    • Molecular Weight:
    • 322.3 g/mol
    Description
    VU0453595 is a novel M1 positive allosteric modulator (PAM), potential in schizophrenia.
  • VU0467154
    • Cat. No.:
    • B611758
    • CAS No.:
    • Molecular Formula:
    • C17H15F3N4O3S2
    • Molecular Weight:
    • 444.5 g/mol
    Description
    VU0467154 is a potent and selective M4 PAM. VU0467154 exhibits robust APD-like and cognitive enhancing activity in rodents. Selective M4 PAMs could provide a therapeutic strategy for the treatment of HD....
  • Penehyclidine hydrochloride
    • Cat. No.:
    • B1201574
    • CAS No.:
    • 151937-76-7
    • Molecular Formula:
    • C20H30ClNO2
    • Molecular Weight:
    • 351.9 g/mol
    Description
    Penehyclidine hydrochloride, also known as Penehyclidine hydrochloride, is a useful research compound. Its molecular formula is C20H30ClNO2 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
  • DAU 5884
    • Cat. No.:
    • B1258907
    • CAS No.:
    • Molecular Formula:
    • C17H21N3O3
    • Molecular Weight:
    • 315.37 g/mol
    Description
    2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is a member of quinazolines.
  • trans-Cevimeline Hydrochloride
    • Cat. No.:
    • B1664397
    • CAS No.:
    • 107220-29-1
    • Molecular Formula:
    • C10H18ClNOS
    • Molecular Weight:
    • 235.77 g/mol
    Description
    AF 102A hydrochloride is a biochemical.
  • Fentonium bromide
    • Cat. No.:
    • B1672594
    • CAS No.:
    • 5868-06-4
    • Molecular Formula:
    • C31H34BrNO4
    • Molecular Weight:
    • 564.5 g/mol
    Description
    Fentonium bromide is a biochemical.
  • Clozapine
    • Cat. No.:
    • B7765397
    • CAS No.:
    • 1333667-72-3
    • Molecular Formula:
    • C18H19ClN4
    • Molecular Weight:
    • 326.8 g/mol
    Description
    Clozapine is an Atypical Antipsychotic.
    Clozapine was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. Clozapine therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
    Clozapine is a synthetic dibenzo-diazepine derivative, atypical antipsychotic Clozapine blocks several neurotransmitter receptors in the brain (dopamine type 4, serotonin type 2, norepinephrine, acetylcholine, and histamine receptors). Unlike traditional antipsychotic agents, it weakly blocks dopamine type 2 receptors. It relieves schizophrenic symptoms (hallucinations, delusions, dementia). (NCI04)
    CLOZAPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved and 6 investigational indications. This drug has a black box warning from the FDA.
    A tricylic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds several types of central nervous system receptors, and displays a unique pharmacological profile. Clozapine is a serotonin antagonist, with strong binding to 5-HT 2A/2C receptor subtype. It also displays strong affinity to several dopaminergic receptors, but shows only weak antagonism at the dopamine D2 receptor, a receptor commonly thought to modulate neuroleptic activity. Agranulocytosis is a major adverse effect associated with administration of this agent."> Clozapine is a benzodiazepine that is 5H-dibenzo[b,e][1,4]diazepine substituted by a chloro group at position 8 and a 4-methylpiperazin-1-yl group at position 11. It is a second generation antipsychotic used in ...
© Copyright 2025 BenchChem. All Rights Reserved.